1,3,5-Cyclohexanetriol
Overview
Description
Synthesis Analysis
The synthesis of cyclohexane derivatives, including compounds similar to 1,3,5-Cyclohexanetriol, often involves multi-step protocols. For example, the synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane demonstrates the complexity involved in synthesizing specific cyclohexane configurations, achieved through a 12-step process emphasizing the intricacies of cyclohexane chemistry (Keddie et al., 2015).
Molecular Structure Analysis
Cyclohexane derivatives, such as 1,3,5-Cyclohexanetriol, exhibit a range of molecular structures, including chair conformations and facial polarization. The study on hexafluorocyclohexane highlighted the unusual molecular dipole moment in a cyclohexane ring, suggesting potential for unique molecular interactions and stability in cyclohexane derivatives (Keddie et al., 2015).
Chemical Reactions and Properties
Cyclohexane derivatives undergo various chemical reactions, including bromination and cycloadditions, showcasing the reactivity of the cyclohexane ring. Bromination studies of cyclohexadienes offer insights into the mechanisms and products of such reactions, relevant to understanding 1,3,5-Cyclohexanetriol's reactivity (Han et al., 1999).
Physical Properties Analysis
The physical properties of cyclohexane derivatives, including solubility, melting point, and crystalline structure, are critical for their application in various domains. For example, the solid-state and inclusion properties of cyclohexanedione cyclamers provide valuable information on the interaction potentials and stability of cyclohexane derivatives (Etter et al., 1990).
Chemical Properties Analysis
The chemical properties of 1,3,5-Cyclohexanetriol, such as acidity, basicity, and reactivity towards other chemical groups, are foundational to its application in synthesis and material science. Studies on cyclohexanedione and its derivatives highlight the versatility and potential of cyclohexane derivatives in forming bioactive molecules and natural products, underscoring the importance of understanding these chemical properties (Sharma et al., 2020).
Scientific Research Applications
Synthesis of Oligodeoxyribonucleotides : It is used in the solid-phase synthesis of 3′-3′ linked oligodeoxyribonucleotides for alternate strand triple helix formation (Napoli et al., 1999).
Starting Material for Vitamin D3 Analogs : It serves as a starting material in synthesizing 19-Nor-1α,25-dihydroxyvitamin D3 and related analogues (Huang et al., 1995).
Benchmark in Organic Synthesis : 1,3,5-hexatriene, a related compound, is a benchmark for various transformations in organic synthesis and natural product biology (Minitti et al., 2014).
Fuel Additive : It can be used as an additive to alter the reactivity of conventional fuel, potentially improving auto-ignition control (Schönborn et al., 2019).
Chemical Dynamics : The photochemically induced electrocyclic ring-opening reaction of 1,3-cyclohexadiene to 1,3,5-hexatriene serves as a prototype for many important reactions in chemistry and biological systems (Deb & Weber, 2011).
Synthesis of Cyclopentadienyltitanium Complexes : It reacts with cyclopentadienyltitanium complexes to form substituted cyclopentadienyltitanium complexes with an adamantane-type structure (Choquette et al., 1995).
Supramolecular Coordination Chemistry : The synthesized ligands have potential for use in supramolecular coordination chemistry (Fielden et al., 2005).
Isomerization Control : Shaped ultrafast laser pulses in the deep ultraviolet can control the ring opening isomerization of 1,3-cyclohexadiene to form 1,3,5-hexatriene, yielding a significant increase in isomerization compared to unshaped laser pulses (Kotur et al., 2009).
Future Directions
properties
IUPAC Name |
cyclohexane-1,3,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDSKERRNURGGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942577 | |
Record name | Cyclohexane-1,3,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Cyclohexanetriol | |
CAS RN |
2041-15-8 | |
Record name | 1,3,5-Cyclohexanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2041-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phloroglucitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexane-1,3,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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